molecular formula C11H13N3O B7546948 Propionamide, N-(benzimidazol-2-yl)-2-methyl-

Propionamide, N-(benzimidazol-2-yl)-2-methyl-

Cat. No. B7546948
M. Wt: 203.24 g/mol
InChI Key: JVFBVPWDPRTTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in research to study its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of Propionamide, N-(benzimidazol-2-yl)-2-methyl- is not fully understood. However, studies have shown that it can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Propionamide, N-(benzimidazol-2-yl)-2-methyl- has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting their cell cycle. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Propionamide, N-(benzimidazol-2-yl)-2-methyl- in lab experiments is its potential as a therapeutic agent. It has been shown to have antitumor, antibacterial, and antifungal properties, making it a versatile compound for various applications. However, one of the limitations of using Propionamide, N-(benzimidazol-2-yl)-2-methyl- is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on Propionamide, N-(benzimidazol-2-yl)-2-methyl-. One of the primary areas of research is the development of new therapeutic agents based on its structure. Studies have shown that modifying the structure of Propionamide, N-(benzimidazol-2-yl)-2-methyl- can lead to compounds with improved efficacy and reduced toxicity. Additionally, research on the mechanism of action of Propionamide, N-(benzimidazol-2-yl)-2-methyl- can lead to a better understanding of its potential applications in various fields, including cancer treatment and antibiotic development.
Conclusion:
In conclusion, Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a multi-step process that involves the reaction of various chemicals. It has been extensively used in scientific research to study its potential as a therapeutic agent, and studies have shown that it has antitumor, antibacterial, and antifungal properties. However, its potential toxicity can limit its use in certain applications. There are several future directions for the research on Propionamide, N-(benzimidazol-2-yl)-2-methyl-, including the development of new therapeutic agents based on its structure and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-methylbenzimidazole with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final product Propionamide, N-(benzimidazol-2-yl)-2-methyl-. The yield of the final product is around 60-70%, and the purity of the compound can be further improved by recrystallization.

Scientific Research Applications

Propionamide, N-(benzimidazol-2-yl)-2-methyl- has been extensively used in scientific research to study its potential applications in various fields. One of the primary research areas is its potential as a therapeutic agent. Studies have shown that Propionamide, N-(benzimidazol-2-yl)-2-methyl- has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(2)10(15)14-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFBVPWDPRTTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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